Methyl 3-[(2-nitrophenyl)methylidene]-2,4-dioxopentanoate
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Overview
Description
Methyl 3-[(2-nitrophenyl)methylidene]-2,4-dioxopentanoate: is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitrophenyl group attached to a methylidene-dioxopentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-nitrophenyl)methylidene]-2,4-dioxopentanoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium iodide in toluene. This reaction yields the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Methyl 3-[(2-nitrophenyl)methylidene]-2,4-dioxopentanoate can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-[(2-nitrophenyl)methylidene]-2,4-dioxopentanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of this compound have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties. It also finds applications in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of Methyl 3-[(2-nitrophenyl)methylidene]-2,4-dioxopentanoate is primarily related to its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then interact with biological targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- Methyl 2-acetyl-3-(3-nitrophenyl)acrylate
- Methyl 2-acetyl-3-(5-(3-nitrophenyl)-2-furyl)acrylate
- 2-Methyl-3-nitroaniline
Comparison: Methyl 3-[(2-nitrophenyl)methylidene]-2,4-dioxopentanoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
62542-37-4 |
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Molecular Formula |
C13H11NO6 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
methyl 3-[(2-nitrophenyl)methylidene]-2,4-dioxopentanoate |
InChI |
InChI=1S/C13H11NO6/c1-8(15)10(12(16)13(17)20-2)7-9-5-3-4-6-11(9)14(18)19/h3-7H,1-2H3 |
InChI Key |
WHMAJQXRLLNWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C(=O)OC |
Origin of Product |
United States |
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